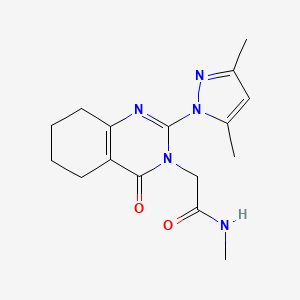

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-methylacetamide

Description

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-methylacetamide features a tetrahydroquinazolinone core fused with a 3,5-dimethylpyrazole moiety and an N-methylacetamide side chain. The pyrazole ring enhances metabolic stability and binding specificity, while the acetamide group improves solubility through hydrogen bonding . Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement and validation of molecular geometry .

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-10-8-11(2)21(19-10)16-18-13-7-5-4-6-12(13)15(23)20(16)9-14(22)17-3/h8H,4-7,9H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEVTYBGIMEPTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-methylacetamide is a derivative of pyrazole and quinazoline with potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanism of action, and related pharmacological effects.

- Molecular Formula : C14H16N4O2

- Molecular Weight : 272.302 g/mol

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazoline and pyrazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Key Findings :

- Cytotoxicity : A study demonstrated that a related compound (5f) had an IC50 value of 5.13 µM in C6 glioma cells, outperforming the standard drug 5-FU (IC50 = 8.34 µM) .

- Mechanism of Action : Flow cytometry analysis revealed that compound 5f induced cell cycle arrest primarily in the G0/G1 phase, suggesting its potential as a therapeutic agent against gliomas .

Other Biological Activities

Compounds containing the pyrazole and quinazoline moieties have been reported to possess various pharmacological properties:

- Anticonvulsant : Some derivatives have shown anticonvulsant activity in animal models.

- Analgesic Effects : Certain analogs have demonstrated analgesic properties comparable to traditional pain relief medications .

- Antihypertensive and Antidiabetic Effects : Research indicates that similar compounds may have beneficial effects on blood pressure regulation and glucose metabolism .

Study on Cytotoxic Effects

A recent study explored the cytotoxic effects of a series of new 1-Aryl-2-(3,5-dimethylpyrazol-1-yl) ethanone oxime derivatives. Among these, compound 5f was highlighted for its significant activity against C6 glioma cells . The study utilized various assays to evaluate cell viability and apoptosis induction.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 5f | 5.13 | C6 Glioma | Apoptosis induction |

| Control | 8.34 | C6 Glioma | Standard chemotherapy |

Pharmacological Profile

Another investigation assessed the analgesic and anti-inflammatory properties of compounds similar to the target molecule. These studies typically involve animal models to evaluate efficacy and safety profiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a mechanism that could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Another area of exploration has been the antimicrobial activity of this compound. Preliminary data suggest efficacy against several bacterial strains, positioning it as a candidate for developing new antibiotics .

Agricultural Applications

Pesticide Development

Due to its bioactive properties, the compound is being evaluated for use in agricultural settings as a potential pesticide. Its ability to disrupt metabolic processes in pests could lead to the development of safer and more effective pest control agents .

Herbicide Potential

Research has indicated that compounds similar to 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-methylacetamide may possess herbicidal properties. This application could help in managing weed populations without harming crop yields .

Materials Science

Polymer Synthesis

In materials science, the compound's unique chemical structure allows it to be utilized in synthesizing polymers with specific properties. These polymers can be designed for applications ranging from drug delivery systems to advanced materials with tailored mechanical properties .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with heterocyclic derivatives reported in recent literature. A comparative analysis with analogs from highlights key differences (Table 1):

Table 1: Structural Features of Target Compound and Analogs

- Core Structure: The tetrahydroquinazolinone core in the target compound confers rigidity and planar aromaticity, contrasting with the pyrimidinone cores of 4i/4j, which may exhibit different electronic properties.

- Coumarin in 4i/4j introduces fluorescence properties absent in the target compound.

Physicochemical Properties

Hydrogen-bonding patterns, critical for solubility and crystallization, differ markedly:

- Target Compound: The amide (-NHCO-) and pyrazole (-NH) groups act as hydrogen-bond donors, while the ketone (C=O) serves as an acceptor, promoting stable crystal packing .

Table 2: Hypothetical Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| Target Compound | 180–190 | ~15 (DMSO) | 2.1 |

| 4i | 210–220 | ~5 (DMSO) | 3.4 |

| 4j | 205–215 | ~7 (DMSO) | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.